BCL6 Inhibitor -

BCL6 Inhibitor

Catalog Number: EVT-264718
CAS Number:
Molecular Formula: C15H9BrN2O6S2
Molecular Weight: 457.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is a small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that plays a crucial role in the development and function of B lymphocytes, specifically in the formation and maintenance of germinal centers (GCs) during the humoral immune response [, , , ]. BCL6 achieves its repressive effects by binding to target genes and recruiting corepressor complexes, such as SMRT, NCOR, and BCOR, which modify chromatin structure and silence gene expression [, , , , , ].

Deregulation of BCL6, often through chromosomal translocations or aberrant somatic hypermutation, has been implicated in the development of various lymphomas, particularly diffuse large B-cell lymphoma (DLBCL) [, , , , ]. In these malignancies, BCL6 contributes to the malignant phenotype by repressing genes involved in cell cycle regulation, DNA damage response, and terminal B-cell differentiation, thus promoting uncontrolled proliferation and survival of lymphoma cells [, , ].

The BCL6 inhibitor 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is designed to specifically target the BTB domain of BCL6, disrupting its interaction with corepressors and thereby hindering its transcriptional repressor activity [, , , , ]. This disruption reactivates BCL6 target genes and compromises the survival of BCL6-dependent lymphoma cells, making it a valuable tool for studying BCL6 biology and exploring its potential as a therapeutic target in lymphoma and other cancers [, , , , , , , , , , , , , , ].

Rifamycin SV

  • Compound Description: Rifamycin SV is an ansamycin antibiotic known to inhibit bacterial RNA polymerase. This compound was identified as a potential BCL6 inhibitor through its ability to inhibit BCL6 transcriptional repression. NMR spectroscopy confirmed a direct interaction between Rifamycin SV and the BTB-POZ domain of BCL6 [].

Rifabutin

  • Compound Description: Rifabutin, a derivative of Rifamycin SV, is another ansamycin antibiotic primarily used to treat tuberculosis. It was also shown to interact with the BCL6 BTB-POZ domain. An X-ray crystal structure revealed that Rifabutin occupies a shallow pocket within the lateral groove of the BCL6 BTB-POZ domain, similar to the binding site of the SMRT peptide and the small molecule inhibitor 79-6 [, ].
  • Compound Description: 79-6 is a small molecule BCL6 inhibitor identified through structure-based design. It binds to the lateral groove of the BCL6 BTB domain, a region critical for the interaction with corepressor proteins like SMRT. This interaction disrupts the formation of BCL6 repression complexes and leads to the reactivation of BCL6 target genes [].
  • Compound Description: FX1 is a small-molecule BCL6 inhibitor that demonstrates high affinity for the BCL6 BTB domain, surpassing the binding affinity of endogenous corepressors. It effectively disrupts BCL6 repression complexes, reactivates BCL6 target genes, and inhibits DLBCL cell growth in vitro and in vivo [, , , ].

BI-3802

  • Compound Description: BI-3802 is a potent and selective BCL6 inhibitor that acts by degrading BCL6. This compound effectively inhibits the growth of DLBCL cells and overcomes resistance to standard therapies [, ].

WK500B

  • Compound Description: WK500B is an orally available small-molecule BCL6 inhibitor. It disrupts BCL6 repression complexes, reactivates target genes, and inhibits DLBCL cell growth in vitro and in vivo. WK500B also exhibits favorable pharmacokinetic properties [].

OICR12694 (JNJ-65234637)

  • Compound Description: OICR12694 is a potent, selective, and orally bioavailable small molecule BCL6 BTB inhibitor. This compound exhibits low nanomolar DLBCL cell growth inhibition and has a favorable pharmacokinetic profile [].

BCL6-i (8)

  • Compound Description: BCL6-i is a potent, cell-active, irreversible small molecule BCL6 inhibitor. It targets Cys53 in the BCL6-BTB domain dimer and demonstrates significant inhibitory activity against BCL6, leading to the inhibition of DLBCL cell growth [].

TMX-2164

  • Compound Description: TMX-2164 is an irreversible BCL6 inhibitor that covalently binds to Tyrosine 58 in the lateral groove of the BCL6 BTB domain. It exhibits enhanced inhibitory activity compared to its reversible counterpart and displays sustained target engagement and antiproliferative activity in cells [].
  • Compound Description: RI-BPI is a peptidomimetic inhibitor designed to mimic the BCL6-binding region of the SMRT corepressor. It disrupts the interaction between BCL6 and its corepressors, leading to the reactivation of BCL6 target genes and inhibition of DLBCL cell growth [, , ].

1085

  • Compound Description: 1085 is a small molecule inhibitor that disrupts the interaction between BCL6 and the BCOR complex. It exhibits synergistic effects when combined with EZH2 inhibitors, leading to increased killing of DLBCL cells and significant tumor regression in vivo [].
Source and Classification

CID5721353 is classified as a small molecule inhibitor specifically targeting the B-cell lymphoma 6 protein. It is also known by other names, including compound 79-6. The compound's chemical formula is C15H9BrN2O6S2C_{15}H_{9}BrN_{2}O_{6}S_{2}, with a molecular weight of approximately 457.27 g/mol . This compound has been utilized in various studies focusing on its therapeutic potential against malignancies and autoimmune diseases.

Synthesis Analysis

The synthesis of CID5721353 involves several steps that typically include the formation of key intermediates followed by functionalization to introduce the desired substituents. Although specific detailed synthetic routes are not extensively documented in the available literature, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that can undergo bromination and subsequent reactions to introduce the necessary functional groups.
  2. Reagents: Common reagents used in the synthesis may include brominating agents for halogenation and various coupling agents to facilitate the formation of carbon-nitrogen bonds.
  3. Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and purity.

For instance, one method involves using a combination of sulfur-based reagents and amines to achieve the final structure through a series of coupling reactions .

Molecular Structure Analysis

CID5721353 features a complex molecular structure characterized by:

  • Core Structure: The backbone consists of a substituted aromatic ring system that provides stability and facilitates interactions with biological targets.
  • Functional Groups: It contains bromine, nitro, sulfonyl, and carbamate groups, which contribute to its biological activity by enhancing binding affinity to target proteins.
  • Three-Dimensional Configuration: The spatial arrangement of atoms within the molecule influences its interaction with the B-cell lymphoma 6 protein, affecting its inhibitory efficacy.

Molecular modeling studies suggest that CID5721353 adopts a conformation that allows for optimal interaction with the target protein's active site .

Chemical Reactions Analysis

CID5721353 undergoes several chemical reactions relevant to its function as an inhibitor:

  1. Binding Interactions: The compound primarily interacts with target proteins through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
  2. Metabolic Stability: In biological systems, CID5721353 may be subject to metabolic transformations that can affect its pharmacokinetics. These transformations typically involve oxidation or conjugation reactions that modify functional groups within the molecule.
  3. Degradation Pathways: Understanding these pathways is crucial for optimizing the compound's stability and efficacy in therapeutic applications .
Mechanism of Action

The mechanism of action for CID5721353 centers on its ability to inhibit the activity of the B-cell lymphoma 6 protein. This inhibition disrupts protein-protein interactions critical for cellular signaling pathways involved in cell proliferation and survival:

  • Inhibition of Transcription Factors: By binding to B-cell lymphoma 6, CID5721353 prevents it from functioning as a transcriptional repressor, thereby modulating gene expression related to cancer progression.
  • Impact on Cellular Pathways: The inhibition leads to altered signaling cascades that can induce apoptosis in cancer cells or modulate immune responses in autoimmune diseases .

Experimental data indicate that CID5721353 effectively reduces cell viability in various cancer cell lines through this mechanism.

Physical and Chemical Properties Analysis

CID5721353 exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but is typically around 150–160 °C .

These properties are essential for formulating effective pharmaceutical preparations.

Applications

CID5721353 has significant potential applications in scientific research and medicine:

  1. Cancer Research: As a B-cell lymphoma 6 inhibitor, it serves as a valuable tool for studying cancer biology and developing targeted therapies.
  2. Autoimmune Disorders: Its ability to modulate immune responses positions it as a candidate for treating autoimmune diseases where B-cell lymphoma 6 plays a role.
  3. Drug Development: The compound is utilized in drug discovery programs aimed at identifying new therapeutic agents targeting protein-protein interactions .

Properties

Product Name

CID5721353

IUPAC Name

2-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]butanedioic acid

Molecular Formula

C15H9BrN2O6S2

Molecular Weight

457.3 g/mol

InChI

InChI=1S/C15H9BrN2O6S2/c16-5-1-2-7-6(3-5)10(12(21)17-7)11-13(22)18(15(25)26-11)8(14(23)24)4-9(19)20/h1-3,8,22H,4H2,(H,19,20)(H,23,24)

InChI Key

UMZWNADQRDCKII-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

CID5721353; CID-5721353; CID 5721353; BCL6 Inhibitor, 79-6.

Canonical SMILES

C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O

Isomeric SMILES

C1=CC2=C(C=C1Br)/C(=C/3\C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O)/C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.